molecular formula C8H16O3 B098780 7-Hydroxyoctanoic acid CAS No. 17173-14-7

7-Hydroxyoctanoic acid

Cat. No.: B098780
CAS No.: 17173-14-7
M. Wt: 160.21 g/mol
InChI Key: OFCMTSZRXXFMBQ-UHFFFAOYSA-N
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Description

7-Hydroxyoctanoic acid is a medium-chain hydroxy fatty acid that serves as a key intermediate in fatty acid β-oxidation. Its most characterized role is as an endogenous ligand for the Hydroxy-Carboxylic Acid receptor 3 (HCA3, also known as GPR109B), a G protein-coupled receptor primarily expressed in adipose tissue and found in humans and higher primates . Activation of the HCA3 receptor by this compound mediates potent anti-lipolytic effects, inhibiting the breakdown of fats in adipocytes during conditions of increased fatty acid oxidation, such as prolonged fasting . This positions this compound as a critical metabolic sensor in a negative feedback loop that helps regulate lipid metabolism and energy homeostasis . Research into this compound is therefore vital for understanding the molecular pathways governing metabolic diseases. Furthermore, this compound has been detected as a potential biomarker in association with certain human diseases, including colorectal cancer, and has been linked to inborn errors of metabolism such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency . Its presence in this disorder is attributed to altered fatty acid oxidation pathways, making it a compound of interest for metabolic disorder research . For research purposes, this compound provides a specific tool for investigating the physiology and pharmacology of the HCA3 receptor and for exploring its therapeutic potential in treating metabolic and immune diseases .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

7-hydroxyoctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-7(9)5-3-2-4-6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCMTSZRXXFMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864741
Record name 7-Hydroxyoctanoic acid
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Hydroxyoctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000486
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17173-14-7
Record name (±)-7-Hydroxyoctanoic acid
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Record name 7-Hydroxyoctanoic acid
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Record name 7-Hydroxyoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxyoctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000486
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Occurrence and Endogenous Production of 7 Hydroxyoctanoic Acid

7-Hydroxyoctanoic acid is a naturally occurring compound found in the human body and has been detected in some dairy products and vegetables. biosynth.com Its presence has also been identified in various animal tissues, including chicken, pheasant, turkey, and domestic pig. hmdb.cafoodb.ca

Endogenously, this compound is recognized as a metabolite or an intermediate in several metabolic pathways. ontosight.ai Its formation is primarily associated with the metabolism of octanoic acid. While the principal pathway for fatty acid breakdown is beta-oxidation, which occurs in the mitochondria, an alternative pathway known as omega-oxidation (ω-oxidation) takes place in the microsomes. mdpi.com This pathway becomes particularly active when beta-oxidation is impaired.

In conditions such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a common fatty acid oxidation disorder (FAOD), the blockage of the beta-oxidation pathway leads to an accumulation of medium-chain fatty acids. mdpi.com This surplus shunts these fatty acids, including octanoic acid, towards the ω-oxidation pathway. mdpi.com The process is initiated by cytochrome P450 enzymes, which hydroxylate the terminal (ω) or sub-terminal (ω-1) carbon of the fatty acid. Hydroxylation of octanoic acid at the seventh carbon position results in the formation of this compound. mdpi.comacs.org Consequently, elevated levels of this compound can be a biochemical marker for certain metabolic disorders. mdpi.com

Research has also demonstrated the capability of microbial enzymes to produce this compound. For instance, unspecific peroxygenases (UPOs) have been shown to catalyze the in-chain hydroxylation of saturated fatty acids, including the formation of this compound from octanoic acid. acs.org

Source CategorySpecific Examples
Endogenous Human Found naturally in the body as a metabolite. biosynth.com
Food Sources Detected in dairy products, some vegetables, chicken, turkey, and pork. biosynth.comhmdb.cafoodb.ca
Metabolic Origin Product of ω-oxidation of octanoic acid, especially during impaired β-oxidation. mdpi.com

Regulatory Mechanisms of Endogenous 7 Hydroxyoctanoic Acid Synthesis

The primary control point is the regulation of the beta-oxidation pathway. When beta-oxidation is efficient and meeting the cell's energy demands, the flux of fatty acids through alternative pathways like ω-oxidation is minimal. However, under certain physiological or pathological conditions, beta-oxidation can be downregulated, promoting the synthesis of hydroxy fatty acids.

Hormonal Regulation: The hormonal control of fatty acid oxidation plays a crucial role. numberanalytics.comnih.gov

Insulin (B600854): Released in a high-energy state, insulin inhibits beta-oxidation. It achieves this by decreasing the activity of carnitine palmitoyltransferase 1 (CPT1), the enzyme essential for transporting long-chain fatty acids into the mitochondria where beta-oxidation occurs. numberanalytics.comnih.gov This inhibition can lead to an accumulation of fatty acids in the cytoplasm, making them available for microsomal ω-oxidation.

Glucagon and Adrenaline: Released during fasting or stress, these hormones stimulate beta-oxidation by increasing the activity of CPT1 and other enzymes in the pathway. numberanalytics.comnih.gov This reduces the substrate pool available for ω-oxidation.

Allosteric and Feedback Regulation: The beta-oxidation spiral is also subject to allosteric control and feedback inhibition. numberanalytics.comaocs.org

NADH/NAD+ and Acetyl-CoA/CoA Ratios: High intracellular ratios of NADH/NAD+ and acetyl-CoA/CoA, indicative of a high energy state, directly inhibit key enzymes of the beta-oxidation cycle, such as 3-hydroxyacyl-CoA dehydrogenase and thiolase. numberanalytics.comaocs.org This enzymatic inhibition can cause upstream fatty acyl-CoA intermediates to accumulate and be diverted to other metabolic fates, including ω-oxidation.

Enzyme and Substrate Availability: The activity of the enzymes directly responsible for ω-oxidation, primarily cytochrome P450s, is another regulatory layer. The synthesis of these enzymes can be induced by high levels of fatty acids. Furthermore, the availability of necessary cofactors, such as heme for cytochrome P450 enzymes, can be a limiting factor in the rate of hydroxylation. nih.gov In engineered biological systems, the expression levels of the specific P450 enzymes and their reductase partners are critical determinants of hydroxy fatty acid production. nih.govacs.org

Regulatory FactorEffect on Beta-OxidationConsequent Effect on 7-Hydroxyoctanoic Acid Synthesis
Insulin Inhibits (via CPT1 inhibition) numberanalytics.comnih.govPromotes (by increasing substrate for ω-oxidation)
Glucagon Stimulates numberanalytics.comInhibits (by decreasing substrate for ω-oxidation)
Adrenaline Stimulates numberanalytics.comInhibits (by decreasing substrate for ω-oxidation)
High NADH/NAD+ Ratio Inhibits numberanalytics.comaocs.orgPromotes (by shunting fatty acids to ω-oxidation)
High Acetyl-CoA/CoA Ratio Inhibits aocs.orgPromotes (by shunting fatty acids to ω-oxidation)
High Fatty Acid Levels Can be overwhelmedPromotes (by substrate availability and enzyme induction)

Metabolic Processing and Catabolism of 7 Hydroxyoctanoic Acid

Enzymatic Transformations and Degradation Pathways

The breakdown of 7-hydroxyoctanoic acid is a multi-step process orchestrated by specific enzymes that modify its structure and prepare it for further metabolism or elimination from the body.

Conversion to Downstream Metabolites (e.g., Isocaproic Acid)

One of the known metabolic fates of this compound is its conversion to isocaproic acid. biosynth.com This transformation is a critical step in the catabolic cascade, breaking down the eight-carbon chain of the initial molecule.

Role of 3-Hydroxyacyl Coenzyme A Dehydrogenase (HAD) in its Metabolism

The enzymatic conversion of this compound is facilitated by 3-hydroxyacyl-Coenzyme A dehydrogenase (HADH). biosynth.comwikipedia.org This enzyme plays a crucial role in the beta-oxidation of fatty acids, a major metabolic process that generates energy. wikipedia.orgnih.gov Specifically, HADH catalyzes the oxidation of the hydroxyl group on the this compound molecule. biosynth.comwikipedia.org A deficiency in HADH can disrupt this metabolic step, leading to an accumulation of this compound. biosynth.comwikipedia.org

Conjugation and Excretion Mechanisms (e.g., Glucuronidation in urine)

To facilitate its removal from the body, this compound undergoes conjugation, a process that increases its water solubility. A primary mechanism is glucuronidation, where glucuronic acid is attached to the molecule. nih.govcontaminantdb.ca This conjugated form, specifically 7-hydroxyoctanoyl beta-D-glucuronide, is then excreted in the urine. nih.govcontaminantdb.ca The presence of this and other hydroxyoctanoic acid glucuronides has been identified in the urine of infants on diets enriched with medium-chain triglycerides. nih.gov

Interactions with Fatty Acid Oxidation Pathways

The metabolism of this compound is intrinsically linked to the broader network of fatty acid oxidation pathways, influencing and being influenced by these critical energy-producing cycles.

Impact on Beta-Oxidation Dynamics

As a hydroxy fatty acid, this compound is a metabolite within the fatty acid oxidation pathways. contaminantdb.caontosight.ai Its processing is intertwined with the beta-oxidation spiral, a sequence of four enzymatic reactions that progressively shorten the fatty acid chain, producing acetyl-CoA, which can then enter other metabolic cycles to generate energy. nih.gov The enzyme 3-hydroxyacyl-CoA dehydrogenase, essential for the breakdown of this compound, is a key component of this spiral. biosynth.comwikipedia.orgnih.gov In certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an increased excretion of this compound can be observed, highlighting its connection to the proper functioning of beta-oxidation. mdpi.com

Cross-Talk with Other Metabolic Cycles

The breakdown of this compound does not occur in isolation. The acetyl-CoA produced from its beta-oxidation can enter the citric acid cycle (Krebs cycle) for further energy production. Furthermore, the metabolism of medium-chain fatty acids, including this compound, can also involve omega-oxidation and (omega-1)-hydroxylation, indicating a broader interaction with different oxidative pathways. nih.gov The identification of 6-hydroxyoctanoyl glucuronide alongside its 7-hydroxy counterpart suggests that oxidation can occur at different positions on the carbon chain, pointing to a degree of metabolic flexibility. nih.gov

Metabolic Fate and Turnover in Biological Systems

The metabolic processing of this compound is intricately linked to the broader pathways of fatty acid metabolism, particularly those involving medium-chain fatty acids (MCFAs). Its fate in biological systems is primarily characterized by its formation through specific oxidative pathways and its subsequent conjugation for excretion. The turnover of this compound can be significantly altered in certain metabolic disorders.

Formation through ω-1 Hydroxylation

This compound is not a primary dietary fatty acid but rather a metabolite formed within the body. Its principal route of synthesis is the (ω-1)-hydroxylation of octanoic acid. thegoodscentscompany.com This process involves the introduction of a hydroxyl group at the seventh carbon atom of the eight-carbon chain of octanoic acid. This reaction is catalyzed by cytochrome P450 enzymes, which are a diverse family of monooxygenases. While the primary pathway for fatty acid breakdown is β-oxidation, which occurs in the mitochondria, ω-oxidation and the related (ω-1)-hydroxylation take place in the smooth endoplasmic reticulum of liver and kidney cells. The (ω-1)-hydroxylation pathway becomes more significant when the β-oxidation pathway is impaired.

Catabolism and Conjugation

Once formed, this compound can undergo further metabolic processing. A major pathway for its elimination from the body is through conjugation, which increases its water solubility and facilitates its excretion in the urine. Two principal conjugation reactions have been identified for this compound:

Glucuronidation: this compound is conjugated with glucuronic acid to form 7-hydroxyoctanoyl β-D-glucuronide. nih.govnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). This glucuronide conjugate has been identified in the urine, particularly in infants fed a diet rich in medium-chain triglycerides (MCTs). nih.govnih.gov The conjugation of medium-chain hydroxy-monocarboxylic acids with glucuronic acid is a notable metabolic process in humans. nih.gov

Glycine (B1666218) Conjugation: In the context of certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, this compound can also be conjugated with the amino acid glycine. nih.gov The resulting glycine conjugate of this compound is detectable in the urine during acute episodes of the disorder. nih.gov

The following table summarizes the key metabolic pathways involving this compound:

Metabolic ProcessDescriptionKey Enzymes/Compounds InvolvedCellular Location
Formation (ω-1)-Hydroxylation of octanoic acidCytochrome P450 enzymesSmooth Endoplasmic Reticulum (Liver, Kidney)
Catabolism/Excretion GlucuronidationUDP-glucuronosyltransferases (UGTs), Glucuronic acid-
Catabolism/Excretion Glycine Conjugation (in MCAD deficiency)Glycine-

Turnover in Biological Systems and Influence of Metabolic Disorders

The turnover of this compound, referring to the rate at which it is synthesized and cleared from the body, is generally low in healthy individuals. It is considered a minor metabolite of normal medium-chain fatty acid oxidation. contaminantdb.ca However, its levels and, consequently, its turnover can be significantly altered under specific physiological or pathological conditions.

A prime example of this is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency , an inborn error of fatty acid metabolism. monarchinitiative.orgfoodb.ca In individuals with MCAD deficiency, the β-oxidation of medium-chain fatty acids is blocked. This leads to an accumulation of octanoic acid, which is then shunted into alternative metabolic pathways, including ω-1 hydroxylation, resulting in a significant increase in the production and urinary excretion of this compound. nih.govmonarchinitiative.orgmetagene.de The elevated levels of this compound and its conjugates in the urine of MCAD patients serve as important diagnostic markers for the disease. nih.govmetagene.de

The following table details the findings from a study identifying metabolites in the urine of infants fed a diet enriched with medium-chain triglycerides, highlighting the excretion of this compound as a glucuronide.

Metabolite IdentifiedForm of ExcretionStudy PopulationSignificance
This compound7-hydroxyoctanoyl β-D-glucuronideInfants fed MCT-enriched dietDemonstrates glucuronidation as a key metabolic pathway for this compound. nih.govnih.gov
3-hydroxyoctanoic acid3-hydroxyoctanoyl β-D-glucuronideInfants fed MCT-enriched dietIndicates that various hydroxyoctanoic acid isomers are metabolized similarly. nih.govnih.gov
6-hydroxyoctanoic acid6-hydroxyoctanoyl β-D-glucuronideInfants fed MCT-enriched dietShows oxidation can occur at multiple positions on the fatty acid chain. nih.govnih.gov

Biological and Physiological Roles of 7 Hydroxyoctanoic Acid

Role in Normal Mammalian Physiology

In mammals, 7-hydroxyoctanoic acid is primarily understood through its role as a metabolite and its potential as a biomarker for dietary consumption.

This compound is a product of fatty acid metabolism. Specifically, it is formed through the (ω-1)-hydroxylation of medium-chain fatty acids (MCFAs). nih.gov This metabolic process occurs in the liver cells and is an alternative pathway to the primary β-oxidation of fatty acids. nih.gov

Research involving infants fed formulas rich in medium-chain triglycerides (MCTs), such as octanoic acid, demonstrated a significant presence of this compound in their urine. nih.gov This indicates that when MCFAs are abundant, the (ω-1)-hydroxylation pathway becomes more active, leading to the formation of this compound. nih.gov The degree of (ω-1)-hydroxylation appears to increase as the carbon chain length of the fatty acid decreases. nih.gov While its direct role in cellular energy production is less defined than that of its parent fatty acids, its formation is an integral part of the metabolic network for processing dietary fats, particularly MCTs. nih.govfrontiersin.org

While direct signaling roles of this compound in mammals are not well-established, its derivatives are crucial signaling molecules in other organisms, particularly nematodes. In the nematode Caenorhabditis elegans, (7R)-7-hydroxyoctanoic acid serves as a structural parent for a class of signaling molecules known as ascarosides. ebi.ac.uk

Ascarosides are complex glycosides that function as pheromones, regulating a wide array of behaviors and developmental processes. google.comgoogle.com For instance, ascr#14, which is formed by the condensation of (7R)-7-hydroxyoctanoic acid with ascarylopyranose, is a metabolite produced by C. elegans. ebi.ac.uk These ascaroside pheromones are involved in mediating gender-specific attraction, aggregation, repulsion, and the entry into the stress-resistant "dauer" larval stage. google.comgoogle.com The specific structure of the fatty acid side chain, derived from molecules like this compound, is critical for the biological activity of the ascaroside. ebi.ac.uk

In insects, related hydroxy fatty acids have been identified as having signaling or defensive functions. For example, leaf-cutting ants secrete 3-hydroxydecanoic acid as an antimicrobial compound to protect their fungal gardens. beilstein-journals.org

This compound has been identified as a potential biomarker for the consumption of certain foods. hmdb.cahmdb.ca Its detection in human biofluids can indicate recent dietary intake of specific animal products. This is because the compound has been found, though not quantified, in various meats. hmdb.ca The use of biomarkers is considered an objective measure of nutrient status in nutritional science. nih.gov

Table 1: this compound as a Food Consumption Biomarker

Food SourceSpecies
ChickenGallus gallus
Anatidae (Ducks, Geese, Swans)Anatidae
Domestic PigSus scrofa domestica

Source: Human Metabolome Database hmdb.cahmdb.ca

The presence of this compound in urine has also been firmly established as a biomarker for the intake of medium-chain triglycerides. nih.gov

Associations with Metabolic Dysregulation and Pathophysiological States

Elevated levels of this compound are strongly associated with certain inherited metabolic disorders where fatty acid oxidation is impaired.

The accumulation of this compound is a key indicator of specific inborn errors of metabolism. hmdb.cahmdb.canih.gov

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is an autosomal recessive genetic disorder that impairs mitochondrial fatty acid β-oxidation. orpha.netnih.gov It is caused by mutations in the ACADM gene, which codes for the MCAD enzyme responsible for breaking down medium-chain fatty acids. orpha.net

In individuals with MCADD, the inability to properly metabolize these fats leads to the accumulation of medium-chain acyl-CoAs and their metabolites. The body attempts to process these excess fats through alternative pathways, including ω-1 hydroxylation, which results in the production of compounds like this compound. nih.govnih.gov This metabolite, along with others, is then excreted in the urine, often conjugated with glycine (B1666218). nih.govsigmaaldrich.com

The glycine conjugate of this compound is a significant diagnostic marker for MCADD, particularly during acute metabolic crises triggered by fasting or illness. nih.govsigmaaldrich.com While other metabolites like hexanoylglycine (B26119) and suberylglycine (B135176) are also characteristic of MCADD, the detection of 7-hydroxyoctanoylglycine provides further confirmation of the disrupted metabolic state. orpha.netnih.gov

Table 2: this compound in MCADD

MetaboliteDetection Status in MCADD Patients
Glycine conjugate of this compoundDetectable during acute episodes
Glycine conjugate of 8-hydroxyoctanoic acidDetectable during acute episodes
Glycine conjugate of isocaproic acidExcreted during acute episodes and in smaller amounts when asymptomatic
Glycine conjugate of 4-methylhexanoic acidExcreted during acute episodes and in smaller amounts when asymptomatic

Source: PubMed nih.gov

Implications in Inherited Metabolic Disorders

Fatty Acid Oxidation Disorders (FAODs) and Dicarboxylic Aciduria

This compound is a notable metabolite in the context of fatty acid oxidation disorders (FAODs), which are inborn errors of metabolism affecting the breakdown of fatty acids. In several of these disorders, the typical pathway of β-oxidation is impaired, leading to the accumulation of specific fatty acids and their derivatives. This accumulation triggers alternative metabolic routes, such as omega (ω)-oxidation and subsequent steps, resulting in the formation and excretion of dicarboxylic acids and hydroxydicarboxylic acids, a condition known as dicarboxylic aciduria. mdpi.comnih.gov

The increased urinary excretion of this compound, along with other hydroxy acids like 5-hydroxyhexanoic acid, is a characteristic finding in the urine of individuals with certain FAODs. mdpi.comnih.gov This dicarboxylic aciduria is not exclusive to a single disorder and can be observed in conditions such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the most common FAOD. mdpi.comhmdb.ca In MCAD deficiency, the enzyme responsible for the initial step in the breakdown of medium-chain fatty acids is defective, leading to the buildup of these fats and their subsequent conversion into metabolites like this compound. It's important to note that dicarboxylic aciduria can also be present in other metabolic states, such as diabetic ketoacidosis and after the intake of medium-chain triglycerides (MCTs). mdpi.com

HAD Deficiency and Metabolite Accumulation Phenotypes

Hydroxyacyl-CoA Dehydrogenase (HAD) deficiency is another fatty acid oxidation disorder where the accumulation of this compound can be observed. biosynth.com The HAD enzyme is crucial for one of the steps in the β-oxidation spiral. nih.gov A deficiency in this enzyme disrupts the normal breakdown of fatty acids, causing an accumulation of intermediate metabolites. biosynth.com this compound can be converted to isocaproic acid by the 3-hydroxyacyl coenzyme A dehydrogenase (HAD) enzyme. biosynth.com Consequently, a deficiency in HAD can lead to the buildup of this compound. biosynth.com This accumulation is a key feature of the metabolite phenotype associated with HAD deficiency.

Correlation with Disease Biomarkers (e.g., Colorectal Cancer)

Emerging research suggests a potential link between this compound and certain diseases, including colorectal cancer. hmdb.cafoodb.ca Studies have identified this compound as a potential biomarker associated with colorectal cancer. hmdb.cahmdb.ca For instance, plasma metabolomics analysis in rat models of colorectal cancer has shown that this compound has good discriminant ability, suggesting its potential as a biomarker for the disease. nih.govresearchgate.net While the exact role of this compound in the pathophysiology of colorectal cancer is still under investigation, its altered levels in affected individuals point towards its involvement in the metabolic dysregulation characteristic of the disease. hmdb.caresearchgate.net

Metabolic Perturbations in Response to Dietary Factors (e.g., Medium-Chain Triglycerides intake)

The metabolism of this compound is significantly influenced by dietary intake of medium-chain triglycerides (MCTs). nih.gov MCTs are composed of fatty acids with a chain length of 6 to 12 carbons, and their digestion and absorption differ from that of long-chain triglycerides. virginia.edu When MCTs are consumed, particularly those rich in octanoic acid, a considerable amount of this compound is produced and excreted in the urine. nih.govnih.gov This occurs because medium-chain fatty acids can undergo (omega-1)-hydroxylation in the liver, a process that adds a hydroxyl group to the second-to-last carbon atom, resulting in the formation of compounds like this compound. nih.gov

Studies have shown that infants fed formulas enriched with MCTs excrete significant quantities of this compound, indicating that it is a normal byproduct of MCT metabolism. nih.gov In fact, the presence of this compound and other dicarboxylic acids in urine can be a marker of MCT ingestion. nih.gov This metabolic response highlights the body's alternative pathways for handling an influx of medium-chain fatty acids.

Ecological and Interspecies Interactions

Beyond its role in human physiology, this compound and other fatty acid derivatives, known as oxylipins, are involved in communication and interactions between different species, particularly in microbial and plant-pathogen systems. frontiersin.org In soil environments, bacteria produce a vast array of metabolites to interact with each other and their surroundings. nih.govresearchgate.net While direct evidence for the specific role of this compound in these complex ecological networks is still emerging, the broader class of hydroxy fatty acids is known to act as signaling molecules. ontosight.ai

For example, in the context of plant diseases, fatty acids and their oxidized derivatives (oxylipins) produced by both fungi and bacteria are crucial signals in the communication between the pathogen and its plant host. frontiersin.org These molecules can influence developmental processes in the pathogens and modulate the host's defense responses. frontiersin.org While specific research on this compound's role in these interactions is not extensive, the established functions of similar molecules suggest its potential involvement in the chemical language of microbial communities and their interactions with other organisms. frontiersin.orgontosight.ai

Interactive Data Table: Conditions Associated with Altered this compound Levels

ConditionAssociated FindingsReferences
Fatty Acid Oxidation Disorders (FAODs)Increased urinary excretion of this compound and other dicarboxylic acids (dicarboxylic aciduria). mdpi.com, nih.gov,
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) DeficiencyElevated levels of this compound due to impaired β-oxidation of medium-chain fatty acids. mdpi.com, hmdb.ca,
Hydroxyacyl-CoA Dehydrogenase (HAD) DeficiencyAccumulation of this compound due to enzymatic block in fatty acid breakdown. biosynth.com
Colorectal CancerPotential biomarker with discriminant ability in plasma metabolomics. hmdb.ca, foodb.ca, nih.gov, researchgate.net
Medium-Chain Triglyceride (MCT) IntakeIncreased production and urinary excretion of this compound as a normal metabolite. nih.gov, , , nih.gov

Advanced Synthetic Methodologies for 7 Hydroxyoctanoic Acid and Its Analogs

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of biological catalysts (enzymes) combined with traditional chemical reactions to create complex molecules. manchester.ac.uk This approach is particularly valuable for producing chiral compounds with high enantiomeric purity. researchgate.net

Enzyme Catalysis in Stereoselective Synthesis

Enzymes are instrumental in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule. rsc.org For hydroxy acids like 7-hydroxyoctanoic acid, which is chiral at the C7 position, enzyme-catalyzed reactions can offer high stereoselectivity. Methods such as the enantioselective oxidation of a racemic hydroxy acid mixture or the stereoselective reduction of a ketone precursor are common strategies. mdpi.com

Alcohol dehydrogenases (ADHs), for instance, catalyze the stereoselective reduction of ketones. rsc.org A 7-oxooctanoic acid precursor could theoretically be reduced to either (7R)- or (7S)-7-hydroxyoctanoic acid with high enantiomeric excess, depending on the specific ADH chosen. manchester.ac.uk Another approach is kinetic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically pure substrate. researchgate.net Lipases are often employed for the stereoselective acetylation of racemic alcohols, a key step in producing chiral intermediates for various drugs and natural products. nih.gov

Biocatalytic Hydroxylation Systems (e.g., Cytochrome P450 Enzymes)

Directing a hydroxyl group to a specific, unactivated C-H bond in a fatty acid chain is a significant chemical challenge. Biocatalytic systems, especially those involving Cytochrome P450 (CYP) monooxygenases, excel at this type of regioselective and stereoselective oxyfunctionalization. researchgate.netmdpi.com These enzymes use a heme cofactor to activate molecular oxygen for insertion into C-H bonds under mild conditions. researchgate.netresearchgate.net

Several CYP families are known to hydroxylate fatty acids. researchgate.net The CYP153A family, for example, is noted for its ability to perform terminal (ω-) hydroxylation on alkanes and fatty acids. mdpi.comacs.org Researchers have engineered these enzymes to improve their activity and specificity towards medium-chain fatty acids like octanoic acid. In one study, engineered variants of CYP153A from Marinobacter aquaeolei (CYP153AM.aq) showed a 151-fold improvement in catalytic efficiency for the ω-hydroxylation of octanoic acid to produce 8-hydroxyoctanoic acid. acs.org Similarly, CYP153A71 from Alcanivorax dieselolei has been shown to catalyze the ω-hydroxylation of C8-C12 fatty acids. mdpi.com While these enzymes primarily target the terminal (ω) position, producing 8-hydroxyoctanoic acid, the principles are foundational for engineering variants that could target the sub-terminal (ω-1) position to yield this compound.

Unspecific peroxygenases (UPOs) are another class of enzymes that catalyze hydroxylation reactions. acs.org Unlike P450s, they utilize hydrogen peroxide directly. researchgate.net A study involving UPOs demonstrated the hydroxylation of octanoic acid at multiple positions, including the C7 position, yielding this compound. acs.org

The de novo biosynthesis of 8-hydroxyoctanoic acid has been achieved in Saccharomyces cerevisiae by expressing a fatty acid synthase engineered for octanoic acid production alongside a suitable P450 enzyme system. nih.gov This work highlights the potential of whole-cell biocatalysis for producing hydroxy fatty acids from simple carbon sources, though it also noted that P450 activity can be a limiting factor. nih.gov

Biocatalytic Hydroxylation of Octanoic Acid

Enzyme SystemEnzyme TypeSubstratePrimary Product(s)Key FindingsReference
Engineered CYP153AM.aqCytochrome P450Octanoic Acid8-Hydroxyoctanoic acid151-fold improvement in catalytic efficiency for ω-hydroxylation over wild type. acs.org
CYP153A71Cytochrome P450Octanoic Acid8-Hydroxyoctanoic acidReadily hydroxylates medium-chain fatty acids at the ω-position. mdpi.com
TruUPOUnspecific Peroxygenase (UPO)Octanoic Acid3- and this compoundShowed regioselectivity towards both carboxyl and methyl terminal ends. acs.org
P450CLACytochrome P450 (Peroxygenase)Octanoic Acid2-Hydroxyoctanoic acidDemonstrated regioselective α-hydroxylation. nih.gov
Engineered P450BSβCytochrome P450Aliphatic Carboxylic Acidsβ-Hydroxy AcidsDirected evolution achieved oxyfunctionalization at the β (C3) position. researchgate.net

Chemical Synthesis Pathways and Strategies

While biocatalysis offers elegance and selectivity, classical chemical synthesis provides robust and versatile routes to this compound and its derivatives. ontosight.ai

Total Synthesis Routes for this compound

The total synthesis of this compound can be approached through various established organic chemistry reactions. A common strategy involves starting with a bifunctional building block or introducing the hydroxyl and carboxylic acid functionalities onto a carbon skeleton. One plausible route begins with a Grignard reaction between 6-bromo-1-hexanol (B126649) (protected as a tetrahydropyranyl ether) and acetaldehyde. This would form the C8 backbone and introduce the hydroxyl group at the C7 position. Subsequent oxidation of the terminal alcohol to a carboxylic acid and deprotection would yield the final product.

The synthesis of this compound has been reported as a precursor for other molecules, such as its dilactone. contaminantdb.caoup.com This synthesis involved the reaction of hept-6-en-2-one with peroxybenzoic acid to form an epoxy ketone, which was then reduced with hydrazine (B178648) hydrate. The resulting epoxy alcohol was treated with sodium in liquid ammonia (B1221849) to open the epoxide ring, yielding this compound.

Preparation of Chiral Isomers (e.g., (7R)-7-Hydroxyoctanoic Acid)

The synthesis of specific enantiomers, such as (7R)-7-hydroxyoctanoic acid, requires asymmetric synthesis techniques. nih.govebi.ac.uk This can be achieved by using a chiral pool starting material, employing a chiral auxiliary, or using a chiral catalyst. For example, the asymmetric reduction of a 7-oxooctanoate ester using a chiral reducing agent like a CBS catalyst (Corey-Bakshi-Shibata) could selectively produce the (7R)- or (7S)-hydroxy ester, which can then be hydrolyzed.

Another strategy is epimerization, where an undesired stereocenter is inverted. The Mitsunobu reaction, for instance, can be used to invert the stereochemistry of a secondary alcohol. mdpi.com If a racemic or diastereomeric mixture of this compound is prepared, the hydroxyl group of the (7S)-isomer could be selectively inverted to the (7R)-configuration through a sequence of protection, Mitsunobu reaction, and deprotection steps. mdpi.com

Synthesis of Specific Derivatives (e.g., Dilactones)

Derivatives of this compound are of interest for various applications. A notable derivative is its macrocyclic dilactone, a 16-membered ring formed from two molecules of the parent acid. The synthesis of this dilactone has been described through the intermolecular esterification of this compound. oup.comoup.com In this method, the hydroxy acid is first converted to a dimeric ester. This linear dimer is then subjected to high-dilution conditions and heated, promoting an intramolecular cyclization (lactonization) to yield the target dilactone. oup.com This general method has also been applied to synthesize dilactones from other hydroxyalkanoic acids. oup.com

Comparative Analysis of Synthetic Yields and Stereocontrol

The synthesis of this compound and its analogs can be achieved through various methodologies, each with distinct advantages and disadvantages concerning reaction yields and stereochemical control. This comparative analysis examines several prominent synthetic routes, including chemical and biocatalytic methods, to provide a comprehensive overview of their efficiencies.

A prevalent chemical approach involves the reduction of 7-oxooctanoic acid. This method is straightforward and can provide good yields. For instance, the reduction of 7-oxooctanoic acid using sodium borohydride (B1222165) is a common strategy. While specific yield data for this exact conversion is not always detailed in broad literature, analogous reductions of keto acids suggest that high yields are attainable under optimized conditions.

Another significant chemical method is the Baeyer-Villiger oxidation of cycloheptanone. youtube.comepo.orggoogle.com This reaction inserts an oxygen atom into the cyclic ketone, which upon hydrolysis, can yield this compound. The efficiency of this process is highly dependent on the catalyst and reaction conditions used. Studies on the Baeyer-Villiger oxidation of cyclohexanone (B45756) to ε-caprolactone, a similar transformation, have reported selectivities towards the lactone of over 80%, with the main byproduct being 6-hydroxyhexanoic acid from the ring-opening of the lactone. google.com One-pot syntheses involving Baeyer-Villiger oxidation have shown ε-caprolactone selectivity of up to 94.8% with a cyclohexanone conversion of 39.2%. sciopen.com These results suggest that the Baeyer-Villiger oxidation can be a high-yielding route, although the formation of oligomers can be a competing reaction. nih.gov

Biocatalytic methods offer a promising alternative, often with the benefit of high stereoselectivity. The hydroxylation of octanoic acid using various microorganisms or isolated enzymes is a key example. Unspecific peroxygenases (UPOs) have been shown to hydroxylate octanoic acid at multiple positions. While some UPOs favor C4 and C5 hydroxylation, others, like TruUPO, can produce this compound. nih.govacs.org However, the regioselectivity can be a challenge, with mixtures of hydroxyoctanoic acid isomers often being formed. In one study, the hydroxylation of octanoic acid using different UPOs resulted in varying product distributions, with DcaUPO showing high selectivity for C4 and C5 positions (95% of total products) and only trace amounts of this compound. nih.govacs.org In contrast, whole-cell biocatalysis using engineered Escherichia coli expressing the AlkBGT hydroxylation system from Pseudomonas putida GPo1 has been used to produce ω-hydroxyoctanoic acid (8-hydroxyoctanoic acid), a close isomer, with titers reaching 275.48 mg/L and a molar yield of 0.63 mol/mol from octanoic acid. frontiersin.org This suggests that with appropriate enzyme selection or engineering, high yields of specific isomers can be achieved.

The stereocontrol in the synthesis of this compound analogs is a critical aspect, particularly for applications in pharmaceuticals and biologically active molecules. Stereoselective synthesis of related hydroxy acids has been demonstrated with high efficiency. For example, the stereocontrolled asymmetric synthesis of α-hydroxy-β-amino acids has been achieved with excellent diastereoselectivity (dr >95:5). acs.org In the context of biocatalysis, enzymes like P450 monooxygenases can exhibit high regio- and stereoselectivity. For instance, P450Spα can hydroxylate fatty acids at the α-position to give the (S)-enantiomer with high enantiomeric excess (ee >99%). rsc.org While not directly applied to the C7 position of octanoic acid in the cited studies, these examples highlight the potential of biocatalysis for producing specific stereoisomers of this compound.

The following table provides a comparative overview of the synthetic yields and stereocontrol for various methods applicable to the synthesis of this compound and its analogs.

Synthetic MethodStarting MaterialProductReported Yield/ConversionStereocontrol (Diastereomeric/Enantiomeric Excess)Reference
Reduction7-Oxooctanoic acidThis compoundHigh (qualitative)Not applicable (product is racemic unless a chiral reducing agent is used)General knowledge
Baeyer-Villiger OxidationCycloheptanoneε-Caprolactone (precursor to this compound)>80% selectivity, 39.2% conversionNot applicable for achiral substrate/reagents google.comsciopen.com
Biocatalytic Hydroxylation (UPO)Octanoic acidThis compound (among other isomers)Trace amounts (regioselectivity issue)Enzyme dependent, potentially high nih.govacs.org
Biocatalytic Hydroxylation (Engineered E. coli)Octanoic acid8-Hydroxyoctanoic acid (isomer)275.48 mg/L (0.63 mol/mol)Not specified frontiersin.org
Stereoselective Synthesis (Asymmetric)Variousα-Hydroxy-β-amino acid analogsExcellent (qualitative)dr >95:5 acs.org
Biocatalytic Hydroxylation (P450)Fatty acidsα-Hydroxy fatty acidsHigh conversionee >99% (S)-enantiomer rsc.org

Biotechnological Production and Metabolic Engineering Strategies

Microbial Cell Factory Development for 7-Hydroxyoctanoic Acid

The development of microbial platforms for producing this compound has centered on engineering both conventional and non-conventional model organisms. Key strategies involve introducing heterologous pathways for hydroxylation and tailoring the host's native fatty acid metabolism to accumulate the desired precursor, octanoic acid.

Saccharomyces cerevisiae, a well-established industrial workhorse, has been engineered for the de novo biosynthesis of ω-hydroxy fatty acids from simple carbon sources like glucose. nih.gov The strategy for producing 8-hydroxyoctanoic acid, a close structural isomer of this compound, provides a clear blueprint for this process. The production pathway begins with engineering the yeast's fatty acid synthase (FAS). nih.govresearchgate.net

Normally, yeast FAS produces primarily long-chain fatty acids (C16 and C18). nih.gov However, through rational engineering, such as introducing a specific mutation (R1834K) in the MPT domain of the Fas1 subunit, the enzyme's product specificity can be shifted to produce medium-chain fatty acids, predominantly octanoic acid (C8). nih.govresearchgate.net This engineered FAS provides the direct precursor for the subsequent hydroxylation step.

To convert the intracellularly produced octanoic acid into its hydroxylated form, a cytochrome P450 (CYP) monooxygenase system is introduced. nih.govresearchgate.net This involves expressing a heterologous CYP enzyme along with its cognate cytochrome P450 reductase (CPR), which transfers electrons from NADPH to the CYP for the hydroxylation reaction. nih.govresearchgate.net Studies have compared various CYP enzymes for their efficiency in ω-hydroxylating octanoic acid, with the most effective systems enabling the de novo synthesis of up to 3 mg/L of 8-hydroxyoctanoic acid. nih.govresearchgate.netnih.gov

Despite this success, a major limitation in this system is the activity of the CYP enzymes. nih.govnih.gov The accumulation of the octanoic acid precursor suggests that the hydroxylation step is a significant bottleneck, highlighting a key target for future protein and metabolic engineering efforts. researchgate.net

Table 1: Key Genetic Engineering Strategies in S. cerevisiae for Hydroxyoctanoic Acid Production

Engineering TargetGene(s)PurposeReference
Fatty Acid Synthase (FAS)FAS1R1834K, FAS2Shift product specificity from long-chain fatty acids to octanoic acid. nih.gov, researchgate.net
HydroxylationCytochrome P450 (CYP) and Cytochrome P450 Reductase (CPR)Catalyze the terminal (ω) hydroxylation of octanoic acid. nih.gov, researchgate.net
Precursor SupplyHeme biosynthesis pathway genesIncrease availability of heme, a necessary cofactor for CYP activity. nih.gov, researchgate.net

Escherichia coli is another prominent host for producing ω-hydroxy fatty acids due to its rapid growth, well-understood genetics, and amenability to metabolic engineering. frontiersin.orgsciepublish.com Production in E. coli has been achieved primarily through whole-cell biocatalysis, where the bacterium converts an externally supplied fatty acid into the desired hydroxylated product. nih.gov

A successful strategy for producing medium-chain ω-hydroxy fatty acids involves introducing the AlkBGT hydroxylation system from Pseudomonas putida GPo1 into E. coli. frontiersin.orgnih.gov This system can efficiently hydroxylate medium-chain fatty acids. When using octanoic acid as the substrate, an engineered E. coli strain expressing the AlkBGT system achieved a production titer of 275.48 mg/L of ω-hydroxyoctanoic acid. frontiersin.orgnih.gov

Key to enhancing production in E. coli is the manipulation of its native fatty acid metabolism. frontiersin.org The β-oxidation pathway, which degrades fatty acids for energy, is a major competing pathway. Deleting key genes in this pathway, such as fadE (encoding acyl-CoA dehydrogenase) and fadD (encoding acyl-CoA synthetase), effectively blocks the degradation of the octanoic acid precursor, thereby increasing its availability for hydroxylation and significantly boosting the final product yield. frontiersin.orgnih.gov

**Table 2: Production of ω-Hydroxyoctanoic Acid in Engineered *E. coli***

Strain ModificationsSubstrateProductTiterMolar YieldReference
Overexpression of AlkBGT; Deletion of fadE and fadDOctanoic Acidω-Hydroxyoctanoic Acid275.48 mg/L0.63 mol/mol frontiersin.org, nih.gov

Oleaginous yeasts, such as Yarrowia lipolytica, have emerged as powerful micro-factories for lipid-based chemicals. tandfonline.comnih.gov These yeasts are characterized by their ability to accumulate large quantities of intracellular lipids, often exceeding 20% of their dry cell weight. tandfonline.com This natural propensity for high lipid flux makes them attractive candidates for producing fatty acid derivatives, including this compound. nih.gov Y. lipolytica is also recognized as a "generally regarded as safe" (GRAS) organism, making it suitable for producing food-grade chemicals. frontiersin.orgnih.gov

Engineering strategies in Y. lipolytica leverage its efficient lipid biosynthesis pathways. nih.govnih.gov A primary target for modification is the β-oxidation pathway, which is responsible for fatty acid degradation. In Y. lipolytica, this pathway is initiated by a family of acyl-CoA oxidases encoded by multiple POX genes. By deleting these POX genes (e.g., POX1-6), the degradation of fatty acids is prevented, leading to increased accumulation of lipid precursors. tandfonline.com

With an enhanced pool of fatty acids, heterologous hydroxylase enzymes can be introduced to produce hydroxy fatty acids. nih.gov For instance, researchers have engineered Y. lipolytica to produce lactones, which are cyclic esters formed from hydroxy fatty acids, demonstrating the successful intracellular generation of the necessary HFA intermediate. dtu.dk By introducing hydroxylases and tailoring the β-oxidation pathway to shorten fatty acids to specific lengths, strains can be created that produce valuable compounds like γ-dodecalactone from oleic acid. dtu.dk This same principle can be applied to target the production of this compound by selecting appropriate hydroxylases and engineering the chain-shortening pathway to yield C8 intermediates.

Optimization of Biosynthetic Pathways for Yield Enhancement

Maximizing the production of this compound requires a multi-pronged approach to optimize the biosynthetic pathways. This involves not only introducing the core synthesis enzymes but also fine-tuning the host's metabolism to eliminate competing reactions and ensure a robust supply of necessary precursors and cofactors.

A cornerstone of metabolic engineering for fatty acid-derived chemicals is the strategic manipulation of synthesis and degradation routes. nih.gov

Fatty Acid Synthesis: In de novo production systems like S. cerevisiae, the fatty acid synthase (FAS) itself is a primary engineering target. As mentioned, mutating the FAS complex is essential to shift its natural product profile from C16-C18 fatty acids to the required C8 precursor, octanoic acid. nih.govresearchgate.net

Fatty Acid Degradation (β-oxidation): Across all microbial hosts, the β-oxidation pathway represents a major yield-limiting factor as it directly consumes the fatty acid precursors. frontiersin.org Therefore, blocking this pathway is a universally applied and highly effective strategy.

In E. coli , this is accomplished by knocking out genes such as fadD and fadE. frontiersin.orgnih.gov This prevents the activation and subsequent degradation of fatty acids, redirecting them towards the desired hydroxylation pathway. frontiersin.org

In S. cerevisiae , the deletion of the POX1 gene, which encodes the sole acyl-CoA oxidase, is sufficient to block β-oxidation. acs.org

In Yarrowia lipolytica , which possesses multiple POX genes, a complete knockout of the gene family (POX1-6) is required to fully abolish the pathway and maximize precursor availability. tandfonline.com

Table 3: Key Gene Targets for Manipulating Fatty Acid Degradation

OrganismGene(s) TargetedFunction of Gene ProductEffect of DeletionReference
Escherichia colifadD, fadEAcyl-CoA synthetase, Acyl-CoA dehydrogenaseBlocks entry into and first step of β-oxidation. frontiersin.org, nih.gov
Saccharomyces cerevisiaePOX1Acyl-CoA oxidaseBlocks the first committed step of β-oxidation. acs.org
Yarrowia lipolyticaPOX1-6Multiple acyl-CoA oxidasesComplete abolishment of β-oxidation. tandfonline.com

Beyond manipulating the direct synthesis and degradation pathways, ensuring a sufficient supply of precursors and cofactors is critical for high-yield production.

Carbon Precursors (Acetyl-CoA): For de novo production from sugars in yeast, the supply of the primary building block, acetyl-CoA, can be a bottleneck. Engineering strategies include redirecting carbon flux from glycolysis towards acetyl-CoA production. researchgate.net

Redox Cofactors (NADPH): The hydroxylation reaction catalyzed by CYP enzymes is dependent on the reducing equivalent NADPH. nih.gov Enhancing the intracellular pool of NADPH is a key optimization strategy. In S. cerevisiae, this can be achieved by using ethanol (B145695) as a carbon source, which may increase NADPH generation through the action of NADP-dependent aldehyde dehydrogenases. nih.gov In E. coli, co-expression of enzymes like glucose dehydrogenase can be used to create an NADPH regeneration system, boosting the efficiency of P450-mediated hydroxylation. tandfonline.com

Cofactor Availability (Heme): CYP enzymes are hemeproteins, meaning they require heme as a cofactor for their activity. nih.gov In S. cerevisiae, the availability of heme was identified as a limiting factor for hydroxy fatty acid production. nih.govresearchgate.net Supplementing the culture medium with the heme precursor 5-aminolevulinic acid (ALA) or hemin (B1673052) can, therefore, improve CYP activity and increase product titers. nih.gov

Substrate Transport: In bioconversion processes where the fatty acid substrate is supplied externally, efficient transport into the cell is paramount. As demonstrated in E. coli, overexpressing the fatty acid transporter FadL significantly enhances the uptake of octanoic acid, leading to higher conversion rates and product yields. frontiersin.orgnih.gov

Cytochrome P450 and Reductase System Engineering for Hydroxylation Efficiency

The efficiency of microbial production of this compound is intrinsically linked to the catalytic prowess of cytochrome P450 (P450) monooxygenases and their reductase partners. These enzyme systems are central to the hydroxylation of fatty acids, but their native forms often exhibit limitations such as low activity, instability, and insufficient electron coupling. nih.gov Consequently, significant research has been dedicated to engineering these components to enhance their performance for industrial applications. nih.govmdpi.com

A primary strategy involves the creation of fusion proteins, where the P450 enzyme is directly linked to its reductase partner. This approach aims to improve electron transfer efficiency, a critical bottleneck in many P450-mediated reactions. researchgate.net For instance, a chimeric protein fusing the monooxygenase CYP153A from Marinobacter aquaeloei with the reductase domain of P450 BM3 from Bacillus megaterium was shown to be three times more efficient than other reductase systems for the hydroxylation of dodecanoic acid. nih.gov P450 BM3 is a self-sufficient enzyme with one of the highest catalytic activities among bacterial P450s, making its reductase domain a prime candidate for creating highly active fusion constructs. nih.gov

Furthermore, the choice of the reductase system is crucial for the functional activity of the P450 enzyme. d-nb.info Studies have shown that pairing a P450 with its homologous reductase can significantly enhance substrate specificity and product formation. d-nb.info For example, the reconstitution of Fusarium oxysporum P450s with their native reductase (FoCPR) led to higher conversion rates of various fatty acids compared to when a heterologous reductase from Saccharomyces cerevisiae was used. d-nb.info

Site-directed and site-saturation mutagenesis are powerful tools to alter the regioselectivity and increase the catalytic efficiency of P450 enzymes. mdpi.com By targeting specific amino acid residues within the active site, researchers can modulate substrate binding and the position of hydroxylation. d-nb.infomdpi.com For example, engineering of a self-sufficient P450 from Bacillus amyloliquefaciens resulted in variants with greatly increased regioselectivity for in-chain positions of various fatty acids. mdpi.com

Another key aspect of engineering these systems is ensuring an adequate supply of the cofactor NAD(P)H, which provides the necessary reducing equivalents for the P450 catalytic cycle. nih.govnih.gov Strategies to address this include the co-expression of additional NAD(P)H regeneration systems or engineering the host's metabolic pathways to increase the intracellular pool of these cofactors. nih.gov

The table below summarizes key engineered P450 systems and their impact on hydroxy fatty acid production.

Engineered System Modification Host Organism Substrate Key Improvement Reference
CYP153A-CPRBM3 Fusion of CYP153A from M. aquaeloei with the reductase domain of P450 BM3.E. coliDodecanoic acid3-fold increase in efficiency compared to other redox partners. nih.gov
FoCYP539A7-FoCPR Reconstitution with homologous reductase from F. oxysporum.S. cerevisiaeCaprylic acid, Capric acid, Lauric acidHigher conversion (56-79%) compared to heterologous reductase. d-nb.info
BAMF2522 variants Site-directed and site-saturation mutagenesis.E. coliPalmitic acidIncreased in-chain hydroxylation selectivity (up to 84%). mdpi.com
CYP52M1-AtCPR1 Reconstitution with heterologous reductase from A. thaliana.S. cerevisiaeEndogenous fatty acidsSignificantly increased hydroxylation of free fatty acids. nih.gov
CYP153AM.aq-Pfor Fusion with reductase from Rhodococcus ruber.E. coliDodecanoic acid4-fold increase in conversion efficiency. researchgate.net

Process Scale-Up and Bioreactor Design Considerations for Sustainable Production

The transition from laboratory-scale experiments to industrial-scale production of this compound necessitates careful consideration of process scale-up and bioreactor design. A primary goal is to create a sustainable and economically viable process, which often involves fed-batch fermentation strategies in stirred-tank bioreactors. nih.gov

One of the major challenges in the bioconversion of fatty acids is the low solubility of the substrate and the potential toxicity of the product to the microbial host. nih.gov To overcome these issues, two-phase biotransformation systems have been successfully implemented. In such a system, an organic phase is used to continuously supply the substrate and extract the product, thereby reducing substrate inhibition and product toxicity. nih.gov For instance, the use of a two-phase system with methyl ester of dodecanoic acid as the substrate led to a significant increase in the production of ω-hydroxy dodecanoic acid. nih.gov

The design of the bioreactor and the optimization of fermentation parameters are critical for maximizing productivity. Factors such as dissolved oxygen levels, pH, temperature, and nutrient feeding strategies must be carefully controlled. researchgate.netnih.gov For example, in the production of 7,10-dihydroxy-8(E)-octadecenoic acid by Pseudomonas aeruginosa, maintaining dissolved oxygen levels between 40-60% was found to be optimal. researchgate.net Excessive foaming can also be a significant issue in bioreactors, which may require specialized aeration mechanisms to ensure adequate oxygen supply without disrupting the process. researchgate.net

The choice of the microbial host is also a key consideration. Escherichia coli and Saccharomyces cerevisiae are commonly used hosts due to their well-characterized genetics and established industrial use. nih.govnih.govnih.gov Engineering these hosts to improve substrate uptake is another important strategy. For example, the co-expression of the outer membrane transporter AlkL from Pseudomonas putida in E. coli has been shown to enhance the uptake of aliphatic compounds, leading to improved productivity in fatty acid biotransformations. nih.gov

Furthermore, the development of a "de novo" biosynthesis pathway, where the entire production process from a simple carbon source like glucose or ethanol to the final product occurs within a single microbial host, represents a significant step towards sustainable production. nih.gov This approach eliminates the need for external feeding of expensive fatty acid substrates. nih.gov However, this strategy requires extensive metabolic engineering to channel carbon flux towards the desired product and can be limited by factors such as the availability of cofactors like heme for P450 activity. nih.gov

The table below outlines key considerations and strategies for the scale-up and sustainable production of hydroxy fatty acids.

Consideration Strategy/Approach Rationale Example Reference
Substrate/Product Toxicity Two-phase biotransformation systemReduces inhibition and toxicity by continuous substrate supply and product removal.Production of ω-hydroxy dodecanoic acid using C12-FA methyl ester as substrate. nih.gov
Oxygen Supply Optimized aeration and agitationEnsures sufficient dissolved oxygen for hydroxylation reactions, which are oxygen-dependent.Maintaining 40-60% dissolved oxygen for DOD production by P. aeruginosa. researchgate.net
Substrate Uptake Co-expression of membrane transportersEnhances the transport of fatty acids into the microbial cell.Co-expression of AlkL in E. coli to improve uptake of aliphatic compounds. nih.gov
Process Control Fed-batch fermentationAllows for controlled feeding of nutrients and substrate to maintain optimal production conditions.Fed-batch fermentation of an engineered S. cerevisiae strain yielded 347 ± 9.2 mg/L of ω-HFAs. nih.gov
Sustainability De novo biosynthesis from simple sugarsEliminates reliance on expensive fatty acid feedstocks.Engineering S. cerevisiae for de novo biosynthesis of 8-hydroxyoctanoic acid from glucose/ethanol. nih.gov
Host Selection Use of robust industrial strainsE. coli and S. cerevisiae are well-established hosts for industrial biotechnology.E. coli strain HMS174 (DE3) used for scaled-up hydroxylation of fatty acids. nih.gov

Analytical Methodologies for the Quantitative and Qualitative Assessment of 7 Hydroxyoctanoic Acid

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of 7-Hydroxyoctanoic acid, providing the necessary separation from other related compounds and matrix components. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC) are pivotal in its analytical assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling in Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the profiling of metabolites, including this compound, in biological fluids. metbio.net This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. For non-volatile compounds like hydroxy acids, a crucial step in the workflow is chemical derivatization to increase their volatility and thermal stability. nih.gov Common derivatization agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which convert the polar hydroxyl and carboxyl groups into their respective trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters. researchgate.netnih.gov

This technique has been successfully applied to identify this compound in the urine of children with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. nih.gov In these clinical contexts, the analysis of organic acids by GC-MS is a critical diagnostic tool. metbio.net The process typically involves liquid-liquid extraction of the organic acids from an acidified urine sample, followed by evaporation of the solvent and derivatization of the residue before injection into the GC-MS system. nih.gov

Research has shown that the sample preparation steps, particularly the solvent evaporation stage, are critical for accurate quantification. The recovery of hydroxycarboxylic acids can be significantly reduced by elevated temperatures or prolonged drying times, highlighting the need for carefully controlled protocols. nih.gov For instance, one study identified the glycine (B1666218) conjugates of 7-hydroxyoctanoic and 8-hydroxyoctanoic acids in urine during acute episodes of MCAD deficiency using GC-MS of their TMS derivatives. nih.gov Another application includes the characterization of this compound as one of several aliphatic acids in preparations of lyophilized royal jelly. researchgate.net

Table 1: Example of GC-MS Method Parameters for Organic Acid Profiling

Parameter Value/Description
Sample Preparation Acidification, liquid-liquid extraction (e.g., with diethyl ether/ethyl acetate), and evaporation under nitrogen. nih.gov
Derivatization N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). nih.gov
GC Column Varies, e.g., capillary columns with non-polar or low-polar stationary phases. researchgate.net
Carrier Gas Helium. metbio.net
Injection Mode Split or splitless, depending on concentration.
Oven Program A temperature gradient is used to separate compounds based on boiling points, e.g., initial hold followed by a ramp. metbio.net

| MS Detector | Operated in full scan mode (e.g., m/z 50-550) for profiling or selected ion monitoring (SIM) for targeted quantification. metbio.net |

High-Performance Liquid Chromatography (HPLC) Applications for Hydroxy Acids

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of hydroxy acids, offering various separation modes, including reversed-phase, normal-phase, and chiral chromatography. cabidigitallibrary.orgnih.gov For this compound and its isomers, HPLC provides a robust method for quantification, particularly in non-volatile samples or when derivatization is not desirable.

A notable application involved the development of an HPLC method to determine α-hydroxyoctanoic acid in commercial cosmetic lotions. The method utilized a C8 column and demonstrated good accuracy, with recoveries ranging from 90% to 101%. researchgate.net While this study focused on the α-isomer, the principles are readily adaptable.

More specifically for hydroxyoctanoic acid isomers, a liquid chromatography-high resolution mass spectrometry (LC-HRMS) method was effective in analyzing the free fatty acid profile of royal jelly. This method successfully separated 8-hydroxyoctanoic acid from 3-hydroxyoctanoic acid, demonstrating the chromatographic resolution achievable for these positional isomers. nih.gov The separation of isomers is a significant challenge in analytical chemistry, and HPLC, particularly when coupled with high-resolution mass spectrometry, proves to be a capable tool. rsc.org Chiral stationary phases, such as Chiralpak AD, can be employed to resolve enantiomers of hydroxy fatty acids, which is critical when stereochemistry influences biological activity. nih.gov

Table 2: HPLC Method Parameters for Hydroxy Acid Analysis

Parameter HPLC Method for α-Hydroxyoctanoic Acid in Cosmetics researchgate.net LC-HRMS for Hydroxyoctanoic Isomers in Royal Jelly nih.gov
Column C8 Not specified, but separation was achieved.
Mobile Phase Not specified in abstract. Not specified in abstract.
Detection UV or Mass Spectrometry High-Resolution Mass Spectrometry (HRMS)

| Key Finding | Recoveries of 90-101% for α-hydroxyoctanoic acid. | Separation and relative quantification of 8- and 3-hydroxyoctanoic acid. |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement in liquid chromatography, utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. mdpi.comresearchgate.net This enhanced performance is particularly advantageous for the analysis of complex biological matrices where numerous isomeric and isobaric compounds may be present. acs.org

UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been established as a leading-edge platform for metabolomics and the specific profiling of hydroxy fatty acids. acs.org A significant study demonstrated the power of UHPLC-HRMS/MS (an equivalent high-pressure technique) in analyzing exhaled breath condensate. The method was capable of separating three positional isomers of hydroxyoctanoic acid, which were identified as 8-hydroxyoctanoic acid, 2-hydroxyoctanoic acid, and a third isomer presumed to be 3-hydroxyoctanoic acid, all within a single chromatographic run. lipidmaps.org

Furthermore, UPLC-MS/MS strategies have been developed for the global profiling of 2- and 3-hydroxy fatty acids in human plasma. acs.org These methods often rely on the distinct retention times of the isomers for their identification and can be operated in a scheduled multiple reaction monitoring (MRM) mode for sensitive and specific quantification. researchgate.net In some applications, chemical derivatization is employed to enhance the ionization efficiency and detection sensitivity of short-chain fatty acids and their hydroxy derivatives in UPLC-MS analysis. mdpi.comnih.gov

Table 3: UPLC Method for Isomeric Separation of Hydroxyoctanoic Acid in Exhaled Breath lipidmaps.org

Parameter Value/Description
Instrument ACQUITY UPLC I-Class system
Column ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Flow Rate 500 µL/min
Gradient 5% B (1 min), linear gradient to 95% B (3 min), hold at 100% B (1 min)
Detection High-Resolution Mass Spectrometry (TripleTOF 5600+)

| Key Finding | Baseline separation of 8-, 2-, and putative 3-hydroxyoctanoic acid isomers. |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and definitive identification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, while Mass Spectrometry (MS) offers high sensitivity for detection and quantification, along with valuable structural data based on fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integrations of signals in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of atoms within the this compound molecule can be determined.

While experimental NMR spectra for this compound are not widely published, computational predictions based on its known structure are available through databases such as the Human Metabolome Database (HMDB). hmdb.ca These predicted spectra serve as a valuable reference for its identification. For example, the predicted ¹H NMR spectrum would show characteristic signals for the methyl group adjacent to the hydroxyl function, the methine proton at the C7 position, and the various methylene (B1212753) groups along the carbon chain, each with a distinct chemical shift due to their proximity to the hydroxyl and carboxyl functional groups. Similarly, the ¹³C NMR spectrum provides a unique signal for each of the eight carbon atoms in the molecule. hmdb.ca

Table 4: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) - (Source: HMDB) hmdb.cahmdb.ca
¹³C C1: 183.89, C2: 38.64, C3: 28.53, C4: 26.6, C5: 40.83, C6: 25.13, C7: 70.3, C8: 25.13
¹H H2: 2.19, H3: 1.51, H4: 1.3, H5: 1.3, H6: 1.4, H7: 3.7, H8: 1.08

Note: Predicted values are generated by computational models and may differ slightly from experimental values.

Mass Spectrometry (MS) in Quantitative Analysis

Mass Spectrometry (MS) is a fundamental tool for both the qualitative and quantitative analysis of this compound. nih.gov When coupled with a chromatographic inlet (GC or LC), it provides highly sensitive and selective detection. For quantitative purposes, techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) are employed, where the mass spectrometer is set to detect only specific mass-to-charge (m/z) ratios corresponding to the parent ion and its characteristic fragment ions. researchgate.netnih.gov

The fragmentation pattern of a molecule in the mass spectrometer is a reproducible fingerprint that aids in its identification. For this compound (molecular weight: 160.21 g/mol ), mass spectra have been recorded using various ionization techniques and instrument types. nih.gov For example, using an LC-ESI-IT (Liquid Chromatography - Electrospray Ionization - Ion Trap) instrument in positive mode, the protonated molecule [M+H]⁺ at m/z 161 is observed. Subsequent MS/MS fragmentation of this ion generates a characteristic spectrum. A major fragment ion is observed at m/z 143.1, corresponding to the loss of a water molecule (H₂O) from the parent ion, a common fragmentation pathway for alcohols. nih.gov

Analysis of different hydroxyoctanoic acid isomers by MS/MS reveals distinct fragmentation patterns that can be used for their differentiation. In a study of exhaled breath, the MS2 spectrum of 8-hydroxyoctanoic acid was distinct from that of 2-hydroxyoctanoic acid, and the putative 3-hydroxyoctanoic acid showed a characteristic fragment resulting from a McLafferty-type rearrangement, which is indicative of the hydroxyl group's position. lipidmaps.org

Table 5: Experimental MS/MS Fragmentation Data for this compound

Parameter Value/Description
Instrument Type LC-ESI-IT (LTQ XL, Thermo Finnigan) nih.gov
Precursor Ion (m/z) 161.1 ([M+H]⁺)
Ionization Mode Positive
Collision Energy Not specified
Major Fragment Ions (m/z) 143.1 (Base Peak), 129.1, 142.2, 115.1, 133.2

| Interpretation of Major Fragment | m/z 143.1 corresponds to the loss of H₂O ([M+H-H₂O]⁺) |

Advanced Analytical Platforms in Metabolomics Research

The study of this compound, a medium-chain hydroxy fatty acid, has been significantly advanced by the development of sophisticated analytical platforms within the field of metabolomics. foodb.cahmdb.ca These technologies enable the precise detection and quantification of this and other metabolites in complex biological samples, providing critical insights into metabolic pathways and disease processes. The primary analytical techniques employed include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often used within both broad and focused metabolomic strategies. nih.govnih.govresearchgate.netmdpi.com

Targeted and Untargeted Metabolomics Approaches

Metabolomics research utilizes two main strategies: targeted and untargeted approaches, both of which have been applied to the study of this compound. mdpi.com

Untargeted Metabolomics This approach aims to comprehensively measure as many metabolites as possible in a biological sample to generate a global metabolic profile. nih.gov It is a hypothesis-generating method, ideal for discovering novel biomarkers and understanding systemic metabolic changes associated with a specific physiological state or disease. mdpi.com For instance, untargeted metabolomics using ultra-high-performance liquid chromatography (UHPLC) combined with high-resolution mass spectrometry (HRMS), such as Orbitrap-MS, has been employed to screen for inborn errors of metabolism (IEM). nih.gov This powerful technique allows for the detection of hundreds to thousands of small molecules in a single experiment, providing a detailed snapshot of metabolic pathways. nih.gov In such studies, this compound can be identified as one of many altered metabolites, pointing towards a potential metabolic disruption. nih.gov

Targeted Metabolomics In contrast, targeted metabolomics focuses on the measurement of a predefined and specific group of metabolites. mdpi.com This hypothesis-driven approach offers higher sensitivity, and specificity, and provides absolute quantification, making it the gold standard for validating potential biomarkers discovered through untargeted methods. mdpi.com Analytical methods are optimized for the specific chemical properties of the target analytes. For this compound, targeted methods often involve GC-MS or LC-MS/MS. nih.govlipidmaps.org In GC-MS analysis, the compound is typically derivatized, for example, using trimethylsilyl (TMS) agents, to increase its volatility and improve chromatographic separation and detection. nih.govresearchgate.netmdpi.com LC-MS/MS methods, particularly using instruments like a Quattro_QQQ or a quadrupole time-of-flight (Q-TOF) mass spectrometer, provide high selectivity and are used for quantifying the compound in various biological matrices. hmdb.canih.govfoodb.calipidmaps.org

The table below summarizes the key characteristics of analytical platforms used in the study of this compound.

Table 1: Comparison of Metabolomics Approaches for this compound Analysis

Feature Untargeted Metabolomics Targeted Metabolomics
Goal Global, comprehensive profiling; Hypothesis generation Measurement of specific, defined metabolites; Hypothesis testing mdpi.com
Scope Hundreds to thousands of metabolites nih.gov A few to hundreds of pre-selected metabolites mdpi.com
Quantification Relative Absolute or relative
Selectivity Lower Higher
Sensitivity Lower Higher
Common Platforms UHPLC-HRMS (e.g., Orbitrap, TOF) nih.govlipidmaps.org GC-MS, LC-MS/MS (e.g., Triple Quadrupole) hmdb.canih.govlipidmaps.org
Application for 7-HOA Discovery of 7-HOA as a potential biomarker in broad screening studies nih.govscispace.com Validation and quantification of 7-HOA for specific diagnostic purposes nih.govnih.gov

Bioprofiling and Biomarker Discovery Techniques

Bioprofiling, the detailed characterization of metabolites in biological systems, has been instrumental in identifying this compound as a potential biomarker in various contexts. rsc.org This involves analyzing its levels across different physiological or pathological states to find statistically significant correlations.

Research has identified this compound as a biomarker for several conditions and exposures:

Inborn Errors of Metabolism: Elevated levels of this compound are a recognized feature of certain fatty acid oxidation disorders (FAODs), most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. foodb.camdpi.comhmdb.ca In this condition, the enzymatic block in the β-oxidation pathway leads to the accumulation of medium-chain fatty acids and their metabolites, which are then shunted into alternative pathways like ω-oxidation, producing compounds such as this compound. mdpi.comnih.gov

Dietary Intake: The consumption of medium-chain triglycerides (MCTs) leads to a significant increase in the urinary excretion of this compound and its glucuronide conjugate. nih.govnih.gov Studies have shown that urinary levels of this acid can increase by as much as 30-fold in individuals on an MCT-substituted diet, making it a useful biomarker for assessing dietary compliance in clinical trials. nih.gov

Cancer Research: Metabolomic studies have explored this compound as a potential biomarker for certain cancers. It has been found to be associated with colorectal cancer and its serum levels have been noted to be altered in pancreatic cancer patients. hmdb.cascispace.comhmdb.ca For example, one study observed a 1.38-fold increase in serum this compound in pancreatic cancer patients compared to healthy volunteers. scispace.com Another study in a rat model of colorectal cancer noted that its plasma levels were significantly down-accumulated after treatment with an oleuropein-rich extract. nih.gov

Food Science: Beyond human health, this compound has been used as a marker in food science. For instance, it has been identified as a potential biomarker for the consumption of foods like chicken and pork. foodb.cahmdb.ca It has also been used in the bioprofiling of royal jelly to differentiate between samples and identify bioactive components. rsc.orgresearchgate.netresearchgate.net

Application in Clinical Diagnostics and Research

The analytical methods for assessing this compound have direct applications in clinical settings, particularly for the diagnosis and monitoring of metabolic disorders.

This compound is also relevant in the context of peroxisomal biogenesis disorders, such as Zellweger spectrum disorder (ZSD). zellweger.org.uknih.gov These disorders are characterized by impaired peroxisome function, which is essential for processes like the beta-oxidation of very-long-chain fatty acids. nih.govfrontiersin.org While the primary diagnostic markers for ZSD are very-long-chain fatty acids, the broader metabolic dysregulation can affect other fatty acid pathways. zellweger.org.ukhkjpaed.org

The table below details the clinical and research applications related to this compound.

Table 2: Clinical and Research Applications of this compound Analysis

Application Area Associated Condition/Context Key Findings Analytical Method Reference
Clinical Diagnostics Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency Increased urinary excretion of this compound due to blocked β-oxidation. GC-MS mdpi.comhmdb.canih.gov
Clinical Diagnostics Zellweger Spectrum Disorder (ZSD) Part of the broader metabolic dysregulation in peroxisomal disorders. GC-MS, LC-MS zellweger.org.uknih.gov
Dietary Monitoring Medium-Chain Triglyceride (MCT) Diet 30- to 55-fold increase in urinary excretion, useful for compliance monitoring. GC-MS nih.gov
Cancer Research Pancreatic Cancer Serum levels increased (e.g., 1.38-fold) in patients vs. healthy controls. GC-MS scispace.com
Cancer Research Colorectal Cancer Associated with the disease; plasma levels modulated by therapeutic agents in animal models. LC-MS hmdb.cahmdb.canih.gov

Derivatives and Structural Analogs of 7 Hydroxyoctanoic Acid

Naturally Occurring Derivatives

Nature has evolved pathways to produce a diverse array of hydroxylated fatty acids, some of which are derivatives of 7-hydroxyoctanoic acid. These compounds play crucial roles in biological systems, acting as signaling molecules and metabolic intermediates.

Ascarosides are a class of glycolipid signaling molecules found in nematodes, where they regulate development and behavior. A prominent example directly related to this compound is ascr#14. This ascaroside is formed through the formal condensation of the hydroxyl group of (7R)-7-hydroxyoctanoic acid with the dideoxy sugar ascarylose. nih.gov

These molecules are crucial for the chemical communication of nematodes like Caenorhabditis elegans. nih.gov They function as pheromones, influencing processes such as entry into the stress-resistant dauer larval stage and mating. nih.govresearchgate.net The specific structure of the ascaroside, including the length and hydroxylation pattern of the fatty acid side chain, is critical for its biological activity. nih.gov

Ascaroside Example Precursor Fatty Acid Biological Role in Nematodes
ascr#14(7R)-7-hydroxyoctanoic acidMetabolite in Caenorhabditis elegans involved in chemical signaling. nih.gov
ascr#10(8R)-8-hydroxynonanoic acidBiosynthetic precursor to other ascarosides and a signaling molecule. nih.gov
icas#14(7R)-7-hydroxyoctanoic acidAn indole-3-carbonyl modified ascaroside. hmdb.ca

This table provides examples of naturally occurring ascarosides and their corresponding hydroxy fatty acid precursors.

This compound is also recognized as a metabolite in various biological contexts beyond nematode signaling. It belongs to the class of medium-chain hydroxy acids. hmdb.camdpi.com Such compounds are often intermediates in metabolic pathways, including those related to lipid metabolism and energy homeostasis. europa.eu For instance, the presence of this compound in urine can be indicative of certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD). hmdb.camdpi.com In this condition, the normal beta-oxidation of fatty acids is impaired, leading to the accumulation and excretion of alternative metabolites, including hydroxylated fatty acids. acs.org

Other structurally related hydroxy fatty acids that occur naturally include:

2-Hydroxyoctanoic acid and 3-Hydroxyoctanoic acid: These have been identified as endogenous ligands for the G protein-coupled receptor GPR109B, which is involved in regulating lipolysis. nih.govfrontiersin.org

8-Hydroxynonanoic acid: This is another fatty acid component of ascarosides, such as ascr#10. nih.gov

10-Hydroxystearic acid: Produced by microbial conversion of oleic acid. tandfonline.com

The position of the hydroxyl group along the fatty acid chain is a key determinant of the molecule's biological function and metabolic fate.

Enzymatic and Chemical Modifications for Derivatization

Both enzymatic and chemical methods can be employed to create derivatives of this compound, offering routes to novel compounds with unique properties.

Enzymatic approaches are prized for their high regio- and stereoselectivity. A variety of enzymes can modify fatty acids and their hydroxylated counterparts:

Cytochrome P450 Monooxygenases (CYPs): These enzymes are capable of hydroxylating fatty acids at various positions. Engineered P450 systems have been used in microorganisms like Escherichia coli and Saccharomyces cerevisiae for the de novo biosynthesis of ω-hydroxy fatty acids, including 8-hydroxyoctanoic acid. frontiersin.orgnih.gov

Lipases: These enzymes are widely used for esterification and transesterification reactions. They can be employed to couple this compound with other molecules, such as sugars or other fatty acids, to create a diverse range of derivatives. ewha.ac.kr

Hydratases: Oleate hydratases can convert unsaturated fatty acids into hydroxy fatty acids, providing a biocatalytic route to these valuable precursors. nih.govresearchgate.net

Unspecific Peroxygenases (UPOs): These enzymes can hydroxylate fatty acids at various positions, and their regioselectivity can be influenced by the specific enzyme and reaction conditions. Some UPOs have been shown to produce this compound from octanoic acid. acs.org

Chemical modifications offer a complementary set of tools for derivatization. For example, the hydroxyl group of this compound can be oxidized to a ketone or converted to other functional groups. The carboxylic acid group can be esterified or amidated to produce a wide range of derivatives. Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical reactions, provide a powerful approach for the synthesis of complex derivatives. mdpi.com For instance, an enzymatic hydroxylation can be followed by a chemical protection step and subsequent modification of another part of the molecule. tandfonline.com

Research Gaps and Future Perspectives

Unexplored Biological Roles and Mechanisms of Action

The biological significance of 7-Hydroxyoctanoic acid is multifaceted, yet the precise mechanisms behind its observed effects are largely uncharted territory. It is generally recognized as a metabolite involved in lipid metabolism and energy homeostasis. ontosight.ai While broad antimicrobial, anti-inflammatory, and anticancer properties have been suggested for 7-HOHA and its derivatives, specific molecular pathways have not been fully elucidated. ontosight.ai

A significant area of future research lies in understanding its connection to human diseases. Metabolomic studies have associated 7-HOHA with conditions such as colorectal cancer and the inborn metabolic disorder, medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. In a rat model of colorectal cancer, plasma levels of this compound were found to be significantly modulated by treatment with an oleuropein-rich olive leaf extract, suggesting a link between diet, gut microbiome activity, and this specific fatty acid. mdpi.com Furthermore, its presence is noted in cases of short-chain acyl-CoA dehydrogenase deficiency (SCADD). open.ac.uk However, whether 7-HOHA is a causative agent, a biomarker, or a consequence of these conditions requires further mechanistic investigation.

One of the most defined roles for this compound is found in the nematode Caenorhabditis elegans. Here, the stereoisomer (7R)-7-hydroxyoctanoic acid serves as a crucial precursor in the biosynthesis of ascarosides, a class of signaling molecules that regulate the worm's development and behavior. ebi.ac.ukgithubusercontent.comebi.ac.uk These semiochemicals, such as ascr#14, are formed by the condensation of (7R)-7-hydroxyoctanoic acid with the dideoxysugar ascarylose. ebi.ac.uk This established role in a model organism provides a strong foundation for exploring whether similar signaling functions or metabolic pathways exist in other organisms. The detailed mechanisms of its action, including receptor identification and downstream signaling cascades, remain a critical research gap.

Advances in High-Throughput Production and Purification

The limited availability of pure this compound hampers extensive research into its biological functions and industrial potential. Currently, there is a notable lack of established high-throughput methods specifically for the production and purification of the 7-hydroxy isomer.

Research into related isomers, however, offers promising directions. For instance, the de novo biosynthesis of 8-hydroxyoctanoic acid has been successfully demonstrated in engineered Saccharomyces cerevisiae. nih.gov This was achieved by engineering the fatty acid synthase (FAS) to produce octanoic acid, which is then hydroxylated by a cytochrome P450 enzyme. nih.gov Similarly, ω-hydroxyoctanoic acid (8-hydroxyoctanoic acid) has been synthesized in engineered Escherichia coli using the AlkBGT hydroxylation system from Pseudomonas putida GPo1. frontiersin.org These microbial platforms could potentially be adapted for the specific production of 7-HOHA by identifying or engineering enzymes with the correct regioselectivity.

To accelerate enzyme discovery and engineering, high-throughput screening (HTS) methods are essential. HTS methods have been developed for engineering P450 monooxygenases to improve the terminal hydroxylation of other fatty acids. ingentaconnect.com These methods often rely on colorimetric assays coupled to the specific oxidation of the resulting ω-hydroxy fatty acid. ingentaconnect.com Adapting such screening systems to target the (ω-1) position specific to 7-HOHA is a critical next step for enabling directed evolution and high-throughput production.

Purification of 7-HOHA from reaction mixtures or biological samples typically involves standard lipid extraction techniques, such as liquid-liquid extraction with organic solvents like ethyl acetate, followed by evaporation. nih.gov For analytical purposes, derivatization is often required. kobe-u.ac.jp The development of more specific and scalable purification protocols, such as selective crystallization or chromatographic methods, will be vital for obtaining the high-purity compound needed for therapeutic and industrial research.

Novel Analytical Tools for Comprehensive Profiling

Accurate and sensitive detection of this compound in complex biological matrices is fundamental to understanding its roles. The current gold standards for its analysis are mass spectrometry-based techniques.

Gas chromatography-mass spectrometry (GC/MS) is frequently used for metabolomic profiling that includes 7-HOHA. kobe-u.ac.jpjst.go.jp Due to the low volatility of the compound, a derivatization step is necessary to convert the polar hydroxyl and carboxyl groups into more volatile forms, which can be a cumbersome part of sample preparation. kobe-u.ac.jp Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool, often used in untargeted metabolomics, that can detect 7-HOHA without derivatization. nih.govnih.govnih.gov Advanced platforms, such as ultra-high-performance liquid chromatography (UHPLC) coupled to high-resolution mass spectrometers like Orbitrap or time-of-flight (TOF) instruments, provide high sensitivity and mass accuracy, enabling the confident identification of metabolites like 7-HOHA in large-scale screening for inborn errors of metabolism. nih.gov

The development of novel analytical approaches continues to refine the study of this and other hydroxy fatty acids. A thesis described a method involving lactonization of acylcarnitines to improve volatility for GC/MS analysis, which aids in distinguishing isomers and diagnosing metabolic disorders. open.ac.uk Furthermore, techniques like HPTLC-ESI-MS have been used to profile related hydroxy fatty acids in complex natural products like royal jelly. rsc.org The application of these and other novel methods, potentially including ion mobility-mass spectrometry to better separate isomers, will be crucial for creating a comprehensive profile of 7-HOHA and its metabolic fate in various biological systems.

Table 1: Analytical Platforms for the Detection of this compound

Analytical PlatformSample TypeKey Application / FindingReference(s)
GC/MSSerumProfiling metabolites for pancreatic cancer diagnosis. kobe-u.ac.jpscispace.com
LC-MSSerumUntargeted metabolomics for disorders of consciousness. nih.gov
UHPLC-Orbitrap-MSPlasmaUntargeted screening for inborn errors of metabolism. nih.gov
LC-MSPlasmaMetabolomic analysis in a rat model of colorectal cancer. mdpi.com
GC/MSBiological FluidsCharacterization of metabolites in metabolic disorders. open.ac.uk

Therapeutic and Industrial Potential Beyond Current Applications

The bifunctional nature of this compound, containing both a hydroxyl and a carboxyl group, makes it a versatile platform chemical with significant but largely unexplored therapeutic and industrial potential. ontosight.ai

In the therapeutic arena, its most immediate potential lies in its use as a biomarker. As metabolomic studies have identified it as a differentiating metabolite in pancreatic cancer and disorders of consciousness, further validation could lead to its inclusion in diagnostic panels. kobe-u.ac.jpnih.govscispace.com

Industrially, hydroxy fatty acids are valued as precursors for the synthesis of biodegradable polymers and surfactants. frontiersin.orgontosight.ai 7-HOHA could serve as a monomer for creating novel polyesters with specific properties conferred by the (ω-1) hydroxyl position, potentially influencing crystallinity, degradation rates, and mechanical properties. While polyhydroxyalkanoates (PHAs) are typically formed from 3-hydroxy fatty acids, the use of other isomers like 7-HOHA could expand the library of accessible bioplastics. ontosight.ai Its structure is also suitable for producing bio-based surfactants and emulsifiers with applications in cosmetics, food, and pharmaceuticals. frontiersin.orgontosight.ai

A more novel application stems from its role in nature. As the precursor to ascaroside pheromones in C. elegans, there is potential to harness this biology for agricultural applications, such as developing species-specific, environmentally benign methods for pest control. ebi.ac.ukmuni.cz The synthesis of 7-HOHA and its derivatives could lead to new tools for managing nematode populations.

Integration with Systems Biology and Multi-Omics Approaches

A holistic understanding of this compound can only be achieved by integrating data across multiple biological layers. Systems biology, through the use of multi-omics approaches (genomics, transcriptomics, proteomics, and metabolomics), provides the framework to place 7-HOHA within broader metabolic and signaling networks.

Currently, direct multi-omics studies centered on 7-HOHA are rare. However, it is consistently detected in untargeted metabolomics studies, which form a key component of the systems biology toolkit. nih.govnih.goveur.nlresearchgate.net For example, a study combining metagenomics of the gut microbiota with plasma metabolomics in a rat model of colorectal cancer identified this compound as a key discriminant metabolite influenced by an antioxidant dietary intervention. mdpi.com This highlights a complex interplay between diet, gut microbes, and host lipid metabolism where 7-HOHA is a metabolic node. mdpi.com Similarly, untargeted metabolomics has linked altered levels of 7-HOHA to the pathophysiology of non-alcoholic fatty liver disease (NAFLD) and disorders of consciousness. nih.govnih.gov

Future research should aim to integrate these metabolomic findings with other omics data. For instance, correlating 7-HOHA levels with the expression of specific genes and proteins (transcriptomics and proteomics) in relevant tissues could identify the enzymes responsible for its synthesis and degradation, as well as its downstream targets. The proposed biosynthesis of this compound in the orchid Ophrys speculum is hypothesized to involve specific cytochrome P450 genes, an idea ripe for exploration with integrated omics. ebrary.net By combining these datasets, researchers can construct comprehensive models that predict how 7-HOHA levels are regulated and how they, in turn, influence cellular and physiological processes, ultimately clarifying its role in health and disease.

Q & A

Q. How can 7-Hydroxyoctanoic acid be quantified in plant cuticular wax studies?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is the standard technique for quantifying this compound in plant matrices. For example, in Mediterranean cork oak leaf studies, seasonal variations were measured using GC-MS, with data normalized to total lipid content and expressed as mean ± standard deviation across biological replicates . To ensure reproducibility, follow standardized protocols for sample extraction (e.g., transesterification of wax esters) and include internal standards (e.g., deuterated analogs) to correct for instrument variability. Experimental details should be documented thoroughly, including chromatographic conditions and calibration curves, as per guidelines for method transparency .

Q. What analytical techniques confirm the identity of this compound in biological samples?

  • Methodology : Confirmatory identification requires a combination of retention time matching and mass spectral analysis. In hypoglycemia-related studies, this compound was identified in urine using bis-trimethylsilyl derivatization followed by GC-MS. Authentic synthetic standards were used to compare retention times and fragmentation patterns (e.g., m/z ratios specific to hydroxy fatty acids). Cross-validation with nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) is recommended for novel matrices .

Q. How should researchers address purity and stability concerns during synthesis or storage?

  • Methodology : Purity verification via HPLC or NMR is critical. For stability, store this compound in inert conditions (e.g., under nitrogen at −20°C) to prevent oxidation. Stability testing under varying temperatures and pH levels should be conducted, with degradation products monitored using accelerated stability protocols. Documented purity thresholds (e.g., ≥95% by HPLC) must align with analytical goals .

Advanced Research Questions

Q. How can experimental design resolve discrepancies in reported this compound levels across studies?

  • Methodology : Discrepancies often arise from methodological variability (e.g., extraction efficiency, calibration standards). A meta-analysis approach should be employed:

Standardize protocols : Use consensus guidelines for sample preparation (e.g., ISO/IEC 17025 for analytical methods).

Statistical harmonization : Apply mixed-effects models to account for inter-study variance, as seen in plant cuticular wax studies where coefficients of variation exceeded 50% .

Cross-lab validation : Collaborative round-robin testing ensures reproducibility, addressing issues like matrix effects or instrument bias .

Q. What strategies are effective for studying this compound’s role in β-oxidation pathways?

  • Methodology :
  • Isotopic tracing : Use ¹³C-labeled this compound to track metabolic flux in cell cultures or animal models. Monitor intermediates via LC-MS/MS.
  • Knockdown/knockout models : Employ CRISPR/Cas9 to silence genes (e.g., ACOX1) in lipid metabolism pathways. Compare hydroxy acid accumulation in wild-type vs. modified systems, as demonstrated in Pten knockdown studies .
  • Dynamic profiling : Time-series sampling during hypoglycemic episodes reveals transient accumulation, requiring rapid quenching of metabolic activity to preserve analyte integrity .

Q. How can clustered data (e.g., repeated measurements in longitudinal studies) be analyzed rigorously?

  • Methodology : Use hierarchical linear modeling (HLM) or generalized estimating equations (GEE) to account for nested data structures. For example, in urinary metabolite studies, repeated measurements from patients during hypoglycemia episodes require adjustment for intra-individual correlation. Sensitivity analyses (e.g., bootstrapping) validate robustness, while false discovery rate (FDR) corrections address multiple comparisons .

Methodological Best Practices

  • Data reporting : Present raw and processed data in supplementary materials, including outlier exclusion criteria and normalization steps .
  • Ethical compliance : For human studies, document participant selection criteria and ethical approvals per institutional review boards (IRBs), as outlined in hypoglycemia research .
  • Instrument calibration : Regularly validate GC-MS and LC-MS systems using NIST-traceable standards to minimize analytical drift .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.